(R)-2-amino-2-(4-bromophenyl)ethanol
Overview
Description
®-2-amino-2-(4-bromophenyl)ethanol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a carbon atom, which is also bonded to a 4-bromophenyl group. The chiral nature of this compound makes it an interesting subject for studies related to stereochemistry and enantioselectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(4-bromophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-bromoacetophenone, using a chiral reducing agent. This method ensures the formation of the desired enantiomer with high enantiomeric excess. Another method involves the use of asymmetric hydrogenation of the corresponding imine, which is derived from 4-bromoacetophenone and ammonia .
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-2-(4-bromophenyl)ethanol typically involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(4-bromophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 4-bromoacetophenone
Reduction: 4-bromo-2-phenylethylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-amino-2-(4-bromophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of pharmaceutical drugs.
Industry: The compound is used in the synthesis of various fine chemicals and intermediates
Mechanism of Action
The mechanism of action of ®-2-amino-2-(4-bromophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. Molecular docking studies have shown that the compound can bind to the active sites of various enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-2-(4-bromophenyl)ethanol
- 2-amino-2-(4-chlorophenyl)ethanol
- 2-amino-2-(4-fluorophenyl)ethanol
Uniqueness
®-2-amino-2-(4-bromophenyl)ethanol is unique due to its specific stereochemistry and the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various halogen bonding interactions, enhancing the compound’s binding affinity to certain molecular targets. Additionally, the chiral nature of the compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
(2R)-2-amino-2-(4-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHFPRYCCCOQV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295801 | |
Record name | (βR)-β-Amino-4-bromobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354153-64-3 | |
Record name | (βR)-β-Amino-4-bromobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354153-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-Amino-4-bromobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.